molecular formula C8H12ClF2NO2 B13069297 (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

Cat. No.: B13069297
M. Wt: 227.63 g/mol
InChI Key: ZCCUBHAHHXDAJR-MMYXBGEXSA-N
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Description

(3S)-5,5-difluoro-2-azabicyclo[222]octane-3-carboxylic acid hydrochloride is a synthetic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s bicyclic structure and fluorine atoms contribute to its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
  • (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxamide
  • (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate

Uniqueness

Compared to similar compounds, (3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Additionally, the presence of fluorine atoms increases its metabolic stability and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12ClF2NO2

Molecular Weight

227.63 g/mol

IUPAC Name

(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)6(11-4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1

InChI Key

ZCCUBHAHHXDAJR-MMYXBGEXSA-N

Isomeric SMILES

C1CC2[C@H](NC1CC2(F)F)C(=O)O.Cl

Canonical SMILES

C1CC2C(NC1CC2(F)F)C(=O)O.Cl

Origin of Product

United States

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